N-(3,4-difluorophenyl)thian-3-amine
Description
N-(3,4-Difluorophenyl)thian-3-amine is a substituted amine derivative featuring a thiane (a six-membered saturated sulfur-containing ring) linked to a 3,4-difluorophenyl group via an amine bridge. For instance, sulfonamide derivatives like N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide () are synthesized for skin-lightening applications by inhibiting tyrosinase, a key enzyme in melanin production. Similarly, N-(3-chloro-4-fluorophenyl)thian-3-amine () highlights the structural versatility of this class, where halogen substituents modulate electronic and steric properties.
The target compound’s fluorine atoms likely enhance its metabolic stability and lipophilicity compared to non-fluorinated analogs, which could improve membrane permeability in biological systems. However, its exact biological or industrial applications remain speculative without direct experimental data.
Properties
Molecular Formula |
C11H13F2NS |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)thian-3-amine |
InChI |
InChI=1S/C11H13F2NS/c12-10-4-3-8(6-11(10)13)14-9-2-1-5-15-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
XBZFJUQYLMSLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)thian-3-amine typically involves the reaction of 3,4-difluoroaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-difluorophenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3,4-difluorophenyl)thian-3-amine is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It helps in understanding the interactions between fluorinated compounds and biological targets .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. This results in the modulation of various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-(3,4-difluorophenyl)thian-3-amine with structurally related compounds:
Key Differences and Implications
Substituent Effects: Fluorine vs. Chlorine’s stronger electron-withdrawing effect may reduce basicity of the amine compared to fluorine . Sulfonamide vs. Amine: The sulfonamide group in introduces hydrogen-bonding capacity (N–H···O interactions), enhancing crystal lattice stability . In contrast, the amine in the target compound may prioritize hydrophobic interactions.
Biological Activity: The sulfonamide derivative () directly inhibits tyrosinase via planar aromatic stacking and hydrogen bonding . The target compound’s thiane ring and fluorine substituents could similarly modulate enzyme interactions but require experimental validation.
Physicochemical Properties :
- Hydrogen Bonding : The sulfonamide’s N–H···O network stabilizes its crystal structure (dihedral angle = 66.05° between aromatic rings) , whereas the target compound’s amine may form weaker N–H···S or C–H···F interactions.
- Lipophilicity : The thiane ring and fluorine atoms in the target compound likely increase logP compared to the sulfonamide, favoring blood-brain barrier penetration.
Biological Activity
N-(3,4-difluorophenyl)thian-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thian-3-amine moiety linked to a 3,4-difluorophenyl group. Its molecular formula is , with a molecular weight of approximately 232.25 g/mol. The unique structural characteristics of this compound contribute to its distinctive chemical reactivity and biological properties.
Research indicates that this compound interacts with specific molecular targets within biological systems. Preliminary studies suggest the following mechanisms:
- Enzyme Modulation : The compound may bind to enzymes involved in critical metabolic pathways, potentially altering their activity.
- Cellular Process Influence : It appears to affect cellular processes such as apoptosis and proliferation, which are crucial in cancer biology.
Antimicrobial Properties
This compound has shown promising antimicrobial activity in various studies. For instance, it has been evaluated against several bacterial strains using methods such as disk diffusion and minimum inhibitory concentration (MIC) assays. Results indicate that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 16 | 20 |
| Escherichia coli | 32 | 15 |
| Pseudomonas aeruginosa | 64 | 12 |
Anticancer Properties
In addition to its antimicrobial effects, this compound is under investigation for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic proteins.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound led to:
- Increased Caspase Activity : Indicating activation of the apoptotic pathway.
- Reduced Cell Viability : A dose-dependent decrease in cell viability was observed after 24 hours of treatment.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications to the thian structure or the fluorinated phenyl group can significantly impact its potency and selectivity.
Table 2: SAR Insights for Thian Derivatives
| Compound Structure | Biological Activity |
|---|---|
| This compound | Antimicrobial & Anticancer |
| N-(2-fluorophenyl)thian-3-amine | Reduced activity |
| N-(4-fluorophenyl)thian-3-amine | Enhanced anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
